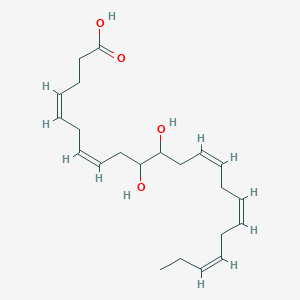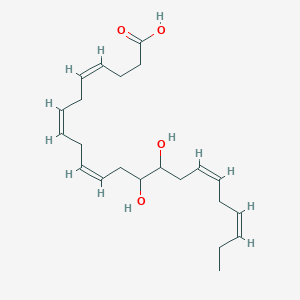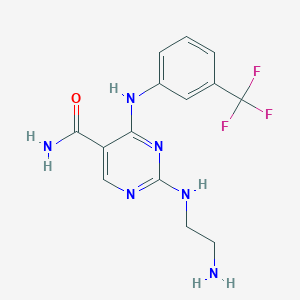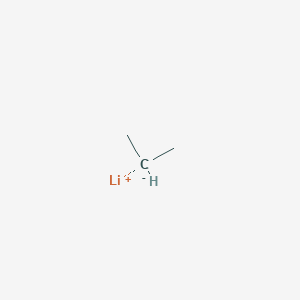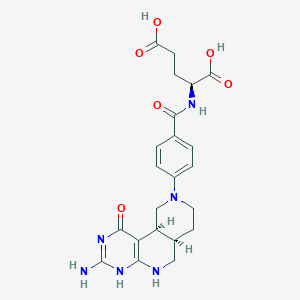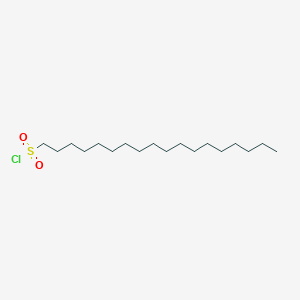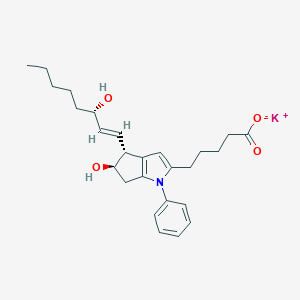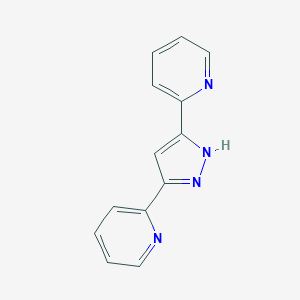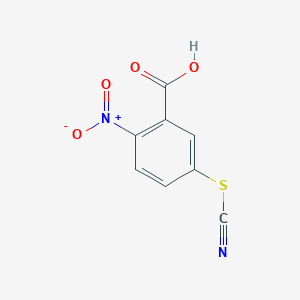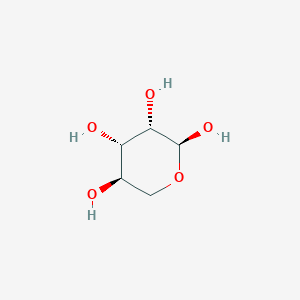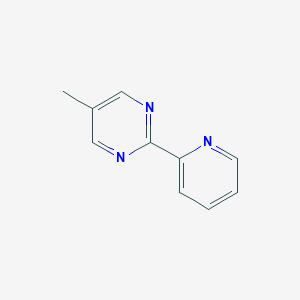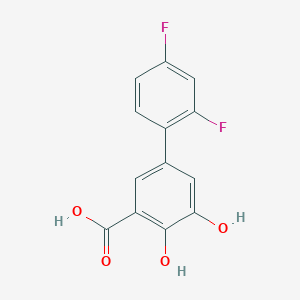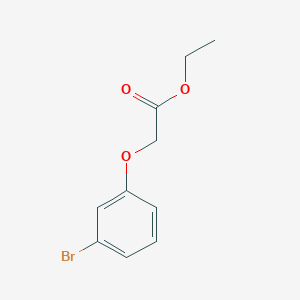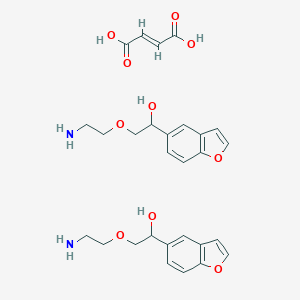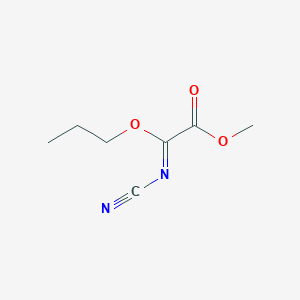
Methyl (2Z)-(cyanoimino)(propoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2Z)-(cyanoimino)(propoxy)acetate, also known as Methyl cyanoacrylate, is a colorless liquid that is commonly used in the field of polymer chemistry. It is a type of cyanoacrylate ester that is widely used as an adhesive in various industries. This compound has been extensively studied for its chemical and physical properties, as well as its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate involves the rapid polymerization of the compound upon contact with moisture. This polymerization process results in the formation of a strong and durable bond between two surfaces. The polymerization process is exothermic and generates heat, which can cause tissue damage if not used properly.
Biochemische Und Physiologische Effekte
Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate has been extensively studied for its biochemical and physiological effects. In vitro studies have shown that Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate can cause cytotoxicity and genotoxicity in various cell lines. However, the toxic effects of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate are dose-dependent and can be minimized by using appropriate concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate has several advantages for use in laboratory experiments. Its fast-drying and strong adhesive properties make it an ideal tool for tissue fixation and cell culture. In addition, Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate can be easily removed with acetone, making it a reversible adhesive. However, the use of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate requires caution due to its potential toxic effects and tissue damage if not used properly.
Zukünftige Richtungen
There are several future directions for the use of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate in scientific research. One potential application is in the field of microfluidics, where Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate can be used to create microchannels and microstructures. In addition, Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate can be used as a precursor in the synthesis of various polymers and composites. Further research is needed to explore the full potential of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate in these applications.
Conclusion:
In conclusion, Methyl (2Z)-(cyanoimino)(propoxy)acetate (2Z)-(cyanoimino)(propoxy)acetate, or Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate, is a widely used adhesive in various industries. Its unique properties make it an ideal tool for scientific research, particularly in the fields of tissue fixation, cell culture, and microfluidics. While the use of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate requires caution due to its potential toxic effects, further research is needed to explore its full potential in various applications.
Synthesemethoden
The synthesis of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate involves the reaction between cyanoacetic acid and formaldehyde in the presence of a catalyst. The resulting product is then esterified with methanol to yield Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate. This synthesis method is a relatively simple and cost-effective process that can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate has been widely used in scientific research due to its unique properties. Its fast-drying and strong adhesive properties make it an ideal tool for various applications such as tissue fixation, cell culture, and microfluidic devices. In addition, Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate has been used as a precursor in the synthesis of various polymers and composites.
Eigenschaften
CAS-Nummer |
130149-31-4 |
|---|---|
Produktname |
Methyl (2Z)-(cyanoimino)(propoxy)acetate |
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
methyl 2-cyanoimino-2-propoxyacetate |
InChI |
InChI=1S/C7H10N2O3/c1-3-4-12-6(9-5-8)7(10)11-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
JEGLZDRWQMXBGY-UHFFFAOYSA-N |
SMILES |
CCCOC(=NC#N)C(=O)OC |
Kanonische SMILES |
CCCOC(=NC#N)C(=O)OC |
Synonyme |
Acetic acid, (cyanoimino)propoxy-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



